

An In-depth Technical Guide to 3-Fluoroazetidine

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Compound of Interest

Compound Name: **3-Fluoroazetidine**

Cat. No.: **B1273558**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroazetidine is a synthetically versatile, fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the four-membered azetidine ring imparts unique physicochemical properties that can enhance the pharmacological profile of lead compounds. This technical guide provides a comprehensive overview of the molecular and physical properties, synthesis, safety, and applications of **3-fluoroazetidine**, with a focus on its hydrochloride salt, the most common commercially available form.

Physicochemical Properties

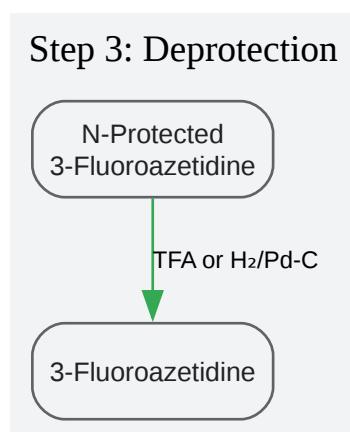
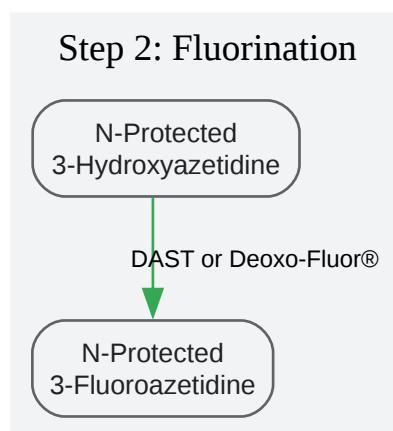
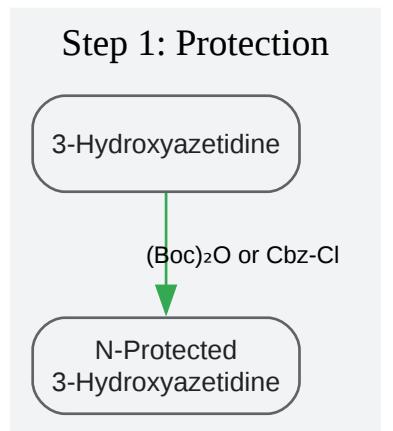
3-Fluoroazetidine is typically handled as its more stable hydrochloride salt. The introduction of fluorine can significantly alter properties such as pKa, lipophilicity, and metabolic stability, making it a valuable building block for fine-tuning the characteristics of drug candidates.

Core Data

Property	3-Fluoroazetidine (Free Base)	3-Fluoroazetidine Hydrochloride
Molecular Formula	C_3H_6FN [1]	$C_3H_6FN \cdot HCl$ or C_3H_7ClFN [2][3] [4]
Molecular Weight	75.08 g/mol [1]	111.55 g/mol [4][5][6]
CAS Number	690257-76-2[1]	617718-46-4[2][5][7]
Physical Form	-	Solid, crystalline powder[3][8]
Melting Point	-	128-132 °C[7]
Solubility	-	Enhanced solubility in water[2]

Synthesis of 3-Fluoroazetidine Derivatives

A common synthetic route to **3-fluoroazetidine** derivatives involves the fluorination of a protected 3-hydroxyazetidine precursor. The following diagram illustrates a general workflow for the synthesis of N-protected **3-fluoroazetidine**, a key intermediate for further elaboration.



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A generalized workflow for the synthesis of **3-Fluoroazetidine**.

Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine

This protocol is a representative example for the fluorination step.

- **Dissolution:** Dissolve N-Boc-3-hydroxyazetidine in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.
- **Addition of Fluorinating Agent:** Slowly add a solution of a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in anhydrous DCM to the cooled solution while stirring.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield **N-Boc-3-fluoroazetidine**.

Analytical Data

The structure and purity of **3-fluoroazetidine** and its derivatives are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Spectroscopic Data for 3-Fluoroazetidine Hydrochloride

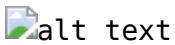
Analysis	Data
¹ H NMR	Spectral data is available and consistent with the structure.[2]
¹³ C NMR	Spectral data is available.
Mass Spec.	Spectral data is available.

Note: Specific chemical shifts and m/z values can vary depending on the solvent and instrumentation.

Safety Information

3-Fluoroazetidine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.

GHS Hazard Information for 3-Fluoroazetidine Hydrochloride

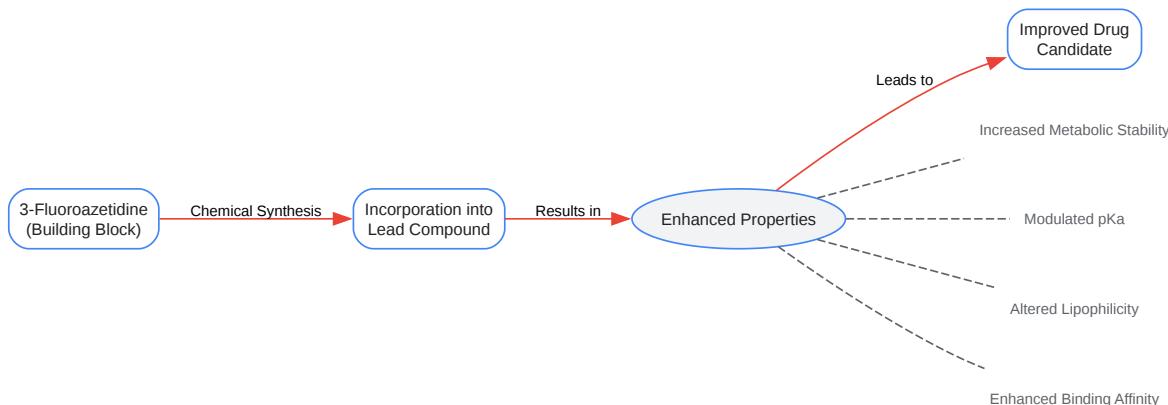
Pictogram	Signal Word	Hazard Statements	Precautionary Statements
	Warning[5]	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5]	P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]

Applications in Drug Discovery

The azetidine ring is a valuable scaffold in medicinal chemistry, and the introduction of fluorine can enhance drug-like properties. Fluorine's high electronegativity can modulate the basicity of the azetidine nitrogen, influence binding interactions with target proteins, and block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

3-Fluoroazetidine is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2] It is a key building block for creating fluorinated analogues of biologically active compounds to improve their pharmacokinetic and pharmacodynamic profiles.

Logical Relationship of 3-Fluoroazetidine in Drug Development



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The role of **3-Fluoroazetidine** in enhancing drug candidate properties.

While direct and extensive studies on the involvement of **3-fluoroazetidine** itself in specific signaling pathways are not widely published, its derivatives have been investigated for various therapeutic targets. For instance, fluorinated azetidine derivatives have been explored as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as cannabinoid receptor modulators. More recently, a derivative of **3-fluoroazetidine** has shown potential in inhibiting the growth of pancreatic cancer cells. The precise mechanism and the signaling pathways involved would be specific to the final drug molecule rather than the **3-fluoroazetidine** building block itself. Further research is needed to elucidate the specific interactions of **3-fluoroazetidine**-containing compounds with cellular signaling cascades.

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